molecular formula C10H11BrO2 B106765 4-(3-Bromopropoxy)benzaldehyde CAS No. 17954-81-3

4-(3-Bromopropoxy)benzaldehyde

Cat. No. B106765
CAS RN: 17954-81-3
M. Wt: 243.1 g/mol
InChI Key: XQCCNZFHLCQXEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzaldehyde derivatives, including those with bromoalkoxy substituents, has been explored in several studies. For instance, a novel hydrazone Schiff base compound, 4BDBH, was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, revealing the potential for creating complex molecules with bromo substituents . Additionally, palladium-catalyzed Heck-type coupling reactions have been employed to synthesize dihydroxyalkenyl benzaldehydes from bromobenzaldehydes, which were further used in the synthesis of lipoxin analogues . The synthesis of 4-bromobenzohydrazide derivatives through condensation reactions further demonstrates the versatility of bromobenzaldehydes in forming a variety of bioactive compounds .

Molecular Structure Analysis

The molecular structure of bromobenzaldehyde derivatives has been extensively studied using various spectroscopic methods and computational analyses. Single crystal XRD studies have shown that compounds like 4BDBH crystallize in the monoclinic system with specific space groups, and their structures are stabilized by a network of intramolecular and intermolecular interactions . Computational methods such as DFT calculations have been used to predict the favored conformations of bromoalkoxy benzaldehydes and their oximes, providing insights into their molecular geometries and properties .

Chemical Reactions Analysis

Bromobenzaldehydes participate in a range of chemical reactions, demonstrating their reactivity and potential for further chemical transformations. For example, 4-oxo-4H-1-benzopyran-3-carboxaldehydes react with sodium hypobromite to yield bromochromones, indicating the susceptibility of bromobenzaldehydes to halogenation reactions . The regioselective protection of hydroxyl groups in dihydroxy benzaldehydes has been achieved, showcasing the ability to selectively modify these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehyde derivatives have been characterized through various analytical techniques. Vibrational spectroscopic studies, including FT-IR and FT-Raman, have been conducted to understand the vibrational modes of these compounds . The electronic properties, such as the first order hyperpolarizability and global chemical reactivity descriptors, have been investigated to assess their potential applications in materials science . Additionally, the influence of solvents on the reactivity parameters of bromobenzaldehyde derivatives has been studied, indicating that solvation can significantly alter their chemical behavior .

Scientific Research Applications

Application in Synthesis of Complexes

Research has demonstrated the synthesis of various tetranuclear complexes with specific compositions, involving reactions with different types of 2-hydroxy-benzaldehyde ramifications. These complexes exhibit interesting magnetic properties and potential applications in material science (Zhang et al., 2013).

Enhancement of Synthetic Processes

Improvements in the synthetic processes of derivatives of benzaldehyde, such as 3,4,5-trimethoxy benzaldehyde, have been studied. These advancements are significant in optimizing the production and yield of benzaldehyde derivatives (Yangyu Feng, 2002).

Catalysis and Reaction Kinetics

Studies have explored the kinetics of reactions catalyzed by benzaldehyde derivatives. Understanding these kinetics is crucial for designing efficient catalytic processes in organic chemistry (White & Leeper, 2001).

Photocatalysis Research

Research on photocatalysts, such as graphitic carbon nitride modified for the selective synthesis of benzaldehyde from benzyl alcohol, is an area of active investigation. These studies are pivotal for developing environmentally friendly and efficient photocatalytic processes (Lima et al., 2017).

Copolymerization Studies

The reactivity ratios of compounds like 3-methoxy-4-(2-hydroxy-3-methacryloloxypropoxy)benzaldehyde with other monomers have been investigated for applications in polymer science. Such studies contribute to the development of new materials with tailored properties (Sreedhar & Satyanarayana, 1994).

Synthesis of Novel Compounds

The synthesis and characterization of novel compounds derived from benzaldehydes, such as N-benzyl-β-hydroxyphenethylamines, are being explored. These compounds have potential applications in medicinal chemistry (Moshkin & Sosnovskikh, 2013).

Safety And Hazards

When handling “4-(3-Bromopropoxy)benzaldehyde”, one should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-(3-bromopropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCCNZFHLCQXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547456
Record name 4-(3-Bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropoxy)benzaldehyde

CAS RN

17954-81-3
Record name 4-(3-Bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

K2CO3 (1.82 g, 13 mmol) and 1,3-dibromopropane (3.05 mL, 30 mmol) were added to a solution of 4-hydroxy-benzaldehyde (1.22 g, 10 mmol) in acetone (30 mL). The mixture was heated under reflux for 8.5 hrs. Then the reaction mixture was filtered and the solvent was removed by evaporation. The resulting residue was mixed with ether and then washed consecutively with 5% NaOH, water, and brine. After drying with MgSO4 and evaporation of the solvent, flash column chromatography (silica gel, hexane 100%>EtOAc:hexane=10:90>20:80) gave the desired compound as a pale yellow oil: Rf=0.71 (silica gel, EtOAc:hexane=35:65); yield 61%; 1H-NMR (300 MHz, CDCl3) δ9.86 (1H, s), 7.82-7.79 (2H, dd, J=6.9 and 1.8 Hz), 7.00-6.97 (2H, dd, J=7.1 and 1.6 Hz), 4.19-4.15 (2H, t, J=5.8 Hz), 3.61-3.56 (2H, t, 6.4 Hz), 2.37-2.28 (2H, qui, 6 Hz).
Name
Quantity
1.82 g
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reactant
Reaction Step One
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3.05 mL
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reactant
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1.22 g
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30 mL
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solvent
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Yield
61%

Synthesis routes and methods II

Procedure details

1,3-dibromopropane (20.0 g) was added to a stirred suspension of 4-hydroxybenzaldehyde (4.0 g) and potassium carbonate (7.0 g) in acetone (80 mL). After 16 h, the mixture was heated under reflux for a further 2 h, cooled, filtered to remove the inorganics, and the solution was evaporated in vacuo. Purification was by silica gel chromatography eluting with isohexane to remove the 1,3-dibromopropane and then dichloromethane:isohexane, 2:1 to collect the subtitled compound. Yield 3.45 g.
Quantity
20 g
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reactant
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4 g
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reactant
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Quantity
7 g
Type
reactant
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Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 4-hydroxybenzaldehyde (3.7 g, 30 mmol) in DMF (10 ml) was added cautiously to a stirred solution of sodium hydride (60% in oil, 1.44 g) in DMF (80 ml). After 30 min., 1,3-dibromopropane (9.2 ml, 90 mmol) in DMF (10 ml) was added dropwise, the mixture stirred for 16 h, poured into water, extracted twice with ethyl acetate, and the combined extracts washed with water and saturated aqueous sodium chloride, dried over sodium sulphate and evaporated. The residue was purified by flash chromatography on silica, eluting with 25% diethyl ether in hexane, to afford 4-(3-bromopropyloxy)benzaldehyde (3.85 g). M+ 205; 360 MHz 1H n.m.r (CDCl3) 7.85 (2H, d, J 7.0 Hz), 7.01 (2H, d, J 7.0 Hz), 4.20 (2H, t, J 5.8 Hz), 3.62 (2H, t, J 6.4 Hz), 2.36 (2H, pentet, J 6.1 Hz).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
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Name
Quantity
10 mL
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solvent
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80 mL
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solvent
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9.2 mL
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reactant
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Quantity
10 mL
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Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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4-(3-Bromopropoxy)benzaldehyde

Citations

For This Compound
40
Citations
D Sharma, D Sengupta - Organic Preparations and Procedures …, 2023 - Taylor & Francis
This article reports the synthesis and characterization of 5, 10, 15-tris-(4e-(4-formylphenoxy) propoxyphenyl)-20-(4-nitrophenyl)-porphyrin (PN (OH) 3A, Scheme 1) as an A3B type …
Number of citations: 0 www.tandfonline.com
KD Safa, S Tavakkoli Osgoei… - Journal of Sulfur Chemistry, 2014 - Taylor & Francis
Aldehydes-bearing dithiocarbamate moieties were generated via highly efficient and simple method based on the one-pot reaction of amines, CS 2 , and 4-(bromoalkoxy)…
Number of citations: 4 www.tandfonline.com
M Divar, F Panahi, SR Shariatipour… - Journal of …, 2017 - Wiley Online Library
In the current study, divers pyrimidine‐fused heterocycles containing an imidazole, benzimidazole, or theophylline moieties were synthesized. For the synthesis of this category of …
Number of citations: 9 onlinelibrary.wiley.com
AI Zinin, EV Stepanova, U Jost, NN Kondakov… - Russian Chemical …, 2017 - Springer
Efficient multigram two-step syntheses of 4-(2-chloroethoxy)phenol and 4-(3-chloropropoxy)phenol in >70% yields starting from 4-hydroxybenzaldehyde and reagents with general …
Number of citations: 15 link.springer.com
C Le Sann, A Baron, J Mann… - Organic & …, 2006 - pubs.rsc.org
We describe new methodology for the synthesis of symmetric bis-benzimidazoles carrying 2-aryl moieties, including 2-[4-(3′-aminopropoxy)phenyl] and 2-[4-(3′-aminopropanamido)…
Number of citations: 57 pubs.rsc.org
A Khalafi-Nezhad, M Divar… - The Journal of organic …, 2013 - ACS Publications
An example of the application of the Strecker reaction in the synthesis of a new class of α-aminonitriles with benzimidazole and theophylline backbones has been developed. For the …
Number of citations: 13 pubs.acs.org
M Shekouhy, A Moaddeli, A Khalafi-Nezhad - Research on Chemical …, 2016 - Springer
Fe 3 O 4 magnetic nanoparticle-supported BF 3 was prepared as a new magnetically separable Lewis acid catalyst and successfully used for the one-pot synthesis of α-aminonitriles. A …
Number of citations: 19 link.springer.com
J Zhu, X Gong, M Zhang, C Zheng, N Chen… - …, 2017 - Wiley Online Library
Three non‐covalent metallotetraphenylporphyrin/fullerene (MTPPS 4 (M=Zn 2+ , Fe 2+ , Co 2+ )/C 60 ) nanocomposites were prepared by π‐π molecular interaction and characterized …
M Yuan, X Yin, H Zheng, C Ouyang… - Chemistry–An Asian …, 2009 - Wiley Online Library
Bright funnels: A series of dendritic systems, which are capable of funneling energy from the periphery to the core, have been synthesized. The photophysical properties of dendrimers …
Number of citations: 65 onlinelibrary.wiley.com
M Heinenberg, H Ritter - Macromolecular Chemistry and …, 1999 - Wiley Online Library
The model compound N,C‐diphenylnitrone[N‐(benzylidene)aniline‐N‐oxide] (3) was prepared by condensation of benzaldehyde with phenylhydroxylamine to study its thermal stability. …
Number of citations: 25 onlinelibrary.wiley.com

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